molecular formula C11H18N2O3 B8312298 n-(3-Acetoacetamidopropyl)methacrylamide

n-(3-Acetoacetamidopropyl)methacrylamide

Cat. No. B8312298
M. Wt: 226.27 g/mol
InChI Key: MJMTXFRNHOEWSJ-UHFFFAOYSA-N
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Patent
US04346231

Procedure details

Triethylamine (24 g, 0.24 mole) was added dropwise at 0° C. to a solution of N-(3-aminopropyl)-methacrylamide hydrochloride (40 g, 0.24 mole) and diketene (20 g, 0.24 mole) in methanol (800 ml). After addition, the temperature was maintained at 0° C. for 2 hours under stirring. Stirring was continued at 20° C. for 20 hours. The solvent was then removed. The residue was dissolved in chloroform (1 liter), washed with 5% hydrochloric acid (200 ml), washed with saturated NaHCO3 (200 ml), dried over anhydrous magnesium sulfate, and filtered. Excess solvent was removed. The residue was recrystallized from benzene (500 ml) and ethyl ether (500 ml) to give N-(3-acetoacetamidopropyl)methacrylamide (m.p.=93°-94° C.) at a yield of 50%.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl.[NH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:14](=[O:18])[C:15]([CH3:17])=[CH2:16].[CH2:19]=[C:20]1[O:24][C:22](=[O:23])[CH2:21]1>CO>[C:22]([NH:9][CH2:10][CH2:11][CH2:12][NH:13][C:14](=[O:18])[C:15]([CH3:17])=[CH2:16])(=[O:23])[CH2:21][C:20]([CH3:19])=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 g
Type
reactant
Smiles
Cl.NCCCNC(C(=C)C)=O
Name
Quantity
20 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
800 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
The solvent was then removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform (1 liter)
WASH
Type
WASH
Details
washed with 5% hydrochloric acid (200 ml)
WASH
Type
WASH
Details
washed with saturated NaHCO3 (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Excess solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from benzene (500 ml) and ethyl ether (500 ml)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(CC(=O)C)(=O)NCCCNC(C(=C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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